Methyl 2-amino-5-phenylthiophene-3-carboxylate
Description
Methyl 2-amino-5-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C12H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and ester functional groups
Properties
IUPAC Name |
methyl 2-amino-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYRXLPXSJZIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351623 | |
| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-02-8 | |
| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61325-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Gewald Protocol
Reagents :
-
Phenylacetaldehyde (1 equiv)
-
Methyl cyanoacetate (1.2 equiv)
-
Elemental sulfur (1 equiv)
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Base: Triethylamine or morpholine (1.5–2 equiv)
Conditions : Ethanol, reflux (80–90°C), 1–12 hours.
Procedure :
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Combine phenylacetaldehyde, methyl cyanoacetate, and sulfur in ethanol.
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Add triethylamine/morpholine dropwise under stirring.
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Reflux until completion (monitored via TLC).
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Cool, filter precipitate, and recrystallize from ethanol/water.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C |
| Reaction Time | 1–12 hours |
| Base | Triethylamine/Morpholine |
| Purity (HPLC) | >95% |
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between phenylacetaldehyde and methyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring.
CaO-Catalyzed Gewald Reaction
Reagents :
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Phenylacetaldehyde (1 equiv)
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Methyl cyanoacetate (1.2 equiv)
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Elemental sulfur (1 equiv)
Conditions : Ethanol, reflux (80°C), 1.5 hours.
Procedure :
-
Mix phenylacetaldehyde, methyl cyanoacetate, and sulfur in ethanol.
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Add CaO and reflux with stirring.
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Filter and concentrate; purify via column chromatography.
Comparative Data :
| Parameter | Classical Gewald | CaO-Catalyzed |
|---|---|---|
| Yield | 63–78% | 53–63% |
| Reaction Time | 1–12 hours | 1.5 hours |
| Base/Catalyst | Amines | CaO |
| Environmental Impact | Moderate | Low |
KOH-Catalyzed Cyclocondensation
This method employs aldehydes, cyanothioacetamide, and phenacyl thiocyanate under alkaline conditions.
Reagents :
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Phenylacetaldehyde (1 equiv)
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Cyanothioacetamide (1 equiv)
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Phenacyl thiocyanate (1 equiv)
Conditions : Ethanol, 25°C, 1 hour.
Procedure :
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Dissolve phenylacetaldehyde and cyanothioacetamide in ethanol.
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Add KOH and phenacyl thiocyanate sequentially.
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Stir at room temperature; isolate via filtration.
Key Observations :
-
The reaction generates dihydrothiophene intermediates, which may require oxidation to aromatic thiophenes.
Yb(OTf)₃-Catalyzed [3+2] Cycloaddition
A domino process involving donor-acceptor (D-A) cyclopropanes and thiourea derivatives.
Reagents :
Conditions : 1,2-Dichloroethane (DCE), 90°C, 8 hours.
Procedure :
-
Combine cyclopropane, thiourea, Yb(OTf)₃, and Rb₂CO₃ in DCE.
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Heat at 90°C under inert atmosphere.
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Purify via flash chromatography.
Applications :
-
Suitable for synthesizing sterically hindered derivatives.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Gewald | 63–78% | 1–12 h | Moderate | High | Moderate (amine use) |
| CaO-Catalyzed Gewald | 53–63% | 1.5 h | Low | Moderate | Low |
| KOH-Catalyzed | 38–40% | 1 h | Low | Low | Low |
| Yb(OTf)₃ Cycloaddition | 56–89% | 8 h | High | Moderate | High (metal catalyst) |
Key Takeaways :
-
Gewald reactions offer the best balance of yield and scalability.
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Yb(OTf)₃ cycloaddition is optimal for complex derivatives but requires costly catalysts.
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CaO-catalyzed methods are preferable for green chemistry applications.
Optimization Strategies
Solvent Effects
Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-5-phenylthiophene-3-carboxylate is recognized as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of this compound can inhibit the enzyme PfATC (Plasmodium falciparum aspartate transcarbamoylase), which is vital for the pyrimidine biosynthesis pathway in malaria parasites. The most potent inhibitors from the series exhibited selective cytotoxicity, showing significant effects on malaria-infected cells while sparing normal human lymphocytes .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to participate in multicomponent reactions allows chemists to create diverse chemical entities efficiently. This characteristic is particularly beneficial in medicinal chemistry, where rapid lead optimization is essential .
Material Science
The compound has potential applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices and can be synthesized using thiophene derivatives like this compound. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic applications .
Biological Research
This compound is also under investigation for its biological activities beyond antimalarial effects. Studies suggest it may have implications in cancer research, where its derivatives are being tested for cytotoxicity against various cancer cell lines. The selectivity observed in these studies indicates that this compound could serve as a lead structure for developing new anticancer therapies .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material. Its consistent properties help ensure accuracy and reliability in various experimental protocols, making it valuable for researchers conducting quantitative analyses .
Case Study 1: Antimalarial Drug Development
A study focused on the BDA series of compounds derived from this compound demonstrated their potential as antimalarial agents by inhibiting PfATC. The most effective compounds showed IC50 values ranging from 1.59 µM to 5.69 µM against the target enzyme while exhibiting minimal toxicity to human cells .
Case Study 2: Synthesis of Complex Molecules
Research has highlighted the efficiency of using this compound in multicomponent reactions to synthesize complex thiophene-based structures. This approach significantly reduces the number of steps required to obtain desired products, facilitating faster drug discovery processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-phenylthiophene-2-carboxylate: Similar structure but different positioning of functional groups.
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Another isomer with different functional group arrangement.
Uniqueness
Methyl 2-amino-5-phenylthiophene-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Methyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 61325-02-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
This compound has the molecular formula and a molecular weight of 233.29 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amines and carboxylic acids. Various methods have been reported in the literature to optimize yield and purity, including the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.23 μM . This suggests a strong potential for development into an anti-tuberculosis drug.
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro assays demonstrated that certain derivatives exhibit significant activity against viral strains, including those related to SARS-CoV-2 . The most potent compounds showed EC50 values comparable to established antiviral agents, indicating their potential as therapeutic candidates.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new drug candidate. This compound derivatives were tested against human cell lines, revealing low cytotoxicity at concentrations up to 100 μM . This indicates a favorable therapeutic window for further development.
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound and its derivatives:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC = 0.23 μM against Mtb H37Rv |
| Study 2 | Antiviral | EC50 values comparable to remdesivir |
| Study 3 | Cytotoxicity | IC50 > 100 μM in human lymphocytes |
These findings underline the compound's versatility as a lead structure for developing new therapeutics targeting infectious diseases.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-5-phenylthiophene-3-carboxylate, and how do reaction conditions influence yield?
The Gewald reaction is a common method for synthesizing substituted aminothiophenes, including analogs of this compound. Key steps involve cyclization of ketones or aldehydes with cyanoacetates and sulfur in the presence of a base (e.g., morpholine or DABCO). For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate was synthesized using this method under reflux conditions with ethanol as a solvent . Optimization of temperature, solvent polarity, and base strength is critical: higher temperatures (70–80°C) improve cyclization efficiency, while polar aprotic solvents like DMF may enhance solubility of aromatic precursors. Yield variations (typically 40–70%) depend on steric hindrance from substituents like the phenyl group.
Q. How can researchers validate the purity and structural identity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- NMR : and NMR should confirm the presence of characteristic signals, such as the methoxy group (δ ~3.8–4.0 ppm for COOCH) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl ring) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% is typical for research-grade material). Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (calculated for CHNOS: 263.07 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation of thiophene derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. For example, the amino group in this compound may exhibit tautomeric shifts between enamine and imine forms, altering NMR signals. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria .
- Use X-ray crystallography (via SHELXL refinement) to unambiguously determine solid-state structure and hydrogen-bonding networks .
- Compare experimental IR carbonyl stretches (~1680–1700 cm) with DFT-computed values to validate electronic effects .
Q. How can computational modeling optimize the pharmacological activity of this compound derivatives?
Docking studies and QSAR models are critical for rational drug design:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). The phenyl and thiophene rings often contribute to π-π stacking interactions .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability, with logP values (~2.5–3.5) indicating moderate lipophilicity for blood-brain barrier penetration .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance electrophilic reactivity, guided by Hammett σ constants .
Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?
Thiophene derivatives often form twinned crystals or exhibit disorder due to flexible substituents. Best practices include:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s TWIN and DELU commands to model twinning and anisotropic displacement parameters .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O=C) using Mercury software to understand packing motifs .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Characteristic Signals/Peaks | Reference |
|---|---|---|
| NMR | δ 3.85 (s, 3H, COOCH), δ 7.25–7.45 (m, 5H) | |
| ESI-MS | m/z 264.1 [M+H] | |
| HPLC Retention | 8.2 min (C18 column, 60% acetonitrile) |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes cyclization |
| Solvent | Ethanol or DMF | Balances solubility and reactivity |
| Base | Morpholine (10 mol%) | Accelerates deprotonation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
